molecular formula C10H6BrNO B1517416 8-Bromoquinoline-2-carbaldehyde CAS No. 904886-25-5

8-Bromoquinoline-2-carbaldehyde

Cat. No. B1517416
M. Wt: 236.06 g/mol
InChI Key: AFDUIUOATSXDFH-UHFFFAOYSA-N
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Description

8-Bromoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.07 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromoquinoline-2-carbaldehyde, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The InChI code for 8-Bromoquinoline-2-carbaldehyde is 1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H . This indicates that the molecule consists of a quinoline core with a bromine atom at the 8th position and a carbaldehyde group at the 2nd position.


Physical And Chemical Properties Analysis

8-Bromoquinoline-2-carbaldehyde is a solid substance with a molecular weight of 236.07 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromoquinoline-2-carbaldehyde and its analogs are significant in the synthesis of various quinoline derivatives. Hamama et al. (2018) highlight its role in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems, crucial for developing biologically active compounds (Hamama et al., 2018). Similarly, Albrecht et al. (2005) describe the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde as an effective tetradentate ligand for rare-earth(III) ions coordination, illustrating its utility in complex metal ion binding (Albrecht et al., 2005).

Applications in Molecular Chemistry

Cho and Patel (2006) demonstrate the use of related compounds in the synthesis of isoquinolines, showcasing the versatility of quinolinecarbaldehydes in molecular chemistry (Cho & Patel, 2006). The work of Rey et al. (1985) further elaborates on the synthesis of various 8-substituted tetrahydroisoquinolines, providing insights into the chemical modifications and applications of these compounds (Rey et al., 1985).

Analytical and Coordination Chemistry

Hata and Uno (1972) synthesized azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde, analyzing their potential as analytical reagents in chelation and coloration reactions with metal ions (Hata & Uno, 1972). Additionally, Wantulok et al. (2020) describe the electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives, emphasizing their importance in coordination chemistry (Wantulok et al., 2020).

Biologically Active Compounds

Research by Abdel-Wahab and Khidre (2012) on 2-chloroquinoline-3-carbaldehyde, a closely related compound, discusses its applications in synthesizing biologically significant compounds, indicating a potential area of application for 8-Bromoquinoline-2-carbaldehyde as well (Abdel-Wahab & Khidre, 2012).

Antibacterial and Antioxidant Properties

Zeleke et al. (2020) conducted a study on derivatives of 2-Chloroquinoline-3-carbaldehyde, assessing their antibacterial and antioxidant properties, which could be indicative of similar potential in 8-Bromoquinoline-2-carbaldehyde derivatives (Zeleke et al., 2020).

Corrosion Inhibition

Lgaz et al. (2017) explored the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, highlighting their effectiveness as inhibitors, potentially relevant for 8-Bromoquinoline-2-carbaldehyde (Lgaz et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including 8-Bromoquinoline-2-carbaldehyde, continue to be a significant area of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities for potential applications in medicinal chemistry .

properties

IUPAC Name

8-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUIUOATSXDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653180
Record name 8-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinoline-2-carbaldehyde

CAS RN

904886-25-5
Record name 8-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Lin - core.ac.uk
… 8-bromoquinoline-2-carbaldehyde (2): A 200 ml Schlenk tube charged with SeO2 (10.2 g, 91.8 mmol) and a magnetic stir bar was purged with N2 for 5 min. 1,4-dioxane (180 ml) was …
Number of citations: 2 core.ac.uk
T Zhou, X He, Y Zuo, Y Wu, W Hu… - Chinese Journal of …, 2021 - Wiley Online Library
… the efficiency and utility of this strategy, a gram-scale synthesis was performed by using 4-phenyl-1-tosyl-1H- 1,2,3-triazole (1a, 5 mmol) and 8-bromoquinoline-2-carbaldehyde (2f, 5 …
Number of citations: 9 onlinelibrary.wiley.com
F Li, L Long, YM He, Z Li, H Chen… - Angewandte Chemie, 2022 - Wiley Online Library
… The reductive amination of 8-bromoquinoline-2-carbaldehyde with a chiral vicinal diamine provided the dialkyl-substituted chiral vicinal diamine derivatives. After the protection of the …
Number of citations: 19 onlinelibrary.wiley.com
R Ballesteros-Garrido, FR Leroux, R Ballesteros… - Tetrahedron, 2009 - Elsevier
… Flash column chromatography on silica gel using a gradient ethyl acetate/cyclohexane (1:5 to 2:1) gave 8-bromoquinoline-2-carbaldehyde (12b) as a yellow solid (57.4 mg, 81%). Mp …
Number of citations: 17 www.sciencedirect.com
DN Barsoum - 2021 - search.proquest.com
… 8 bromoquinoline 2 carbaldehyde (2) Y a 100 ml SchlenD tube charged with SeO2 (2.75 g, 24.8 mmol, 1.1 eq.) and a magnetic stir bar was purged with N2 for 5 min. 1,4Ydioxane (44 ml…
Number of citations: 0 search.proquest.com

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